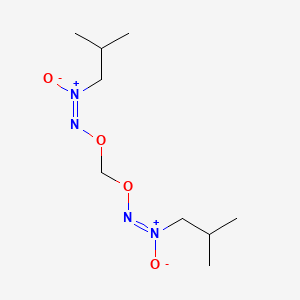
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)
Vue d'ensemble
Description
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a product of the reaction between 2-aminophenol and 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide. In
Mécanisme D'action
The mechanism of action of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is not fully understood. However, studies have shown that it works by inhibiting the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and inflammation. In addition, it has been found to modulate various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death in various cell types. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and has been shown to have several biological activities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) can cause cellular damage and toxicity.
Orientations Futures
There are several future directions for the research and development of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1). One potential direction is the development of new drugs based on the compound's antioxidant, anti-inflammatory, and antimicrobial properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new synthesis methods that are more efficient and environmentally friendly.
In conclusion, 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is a versatile compound with several scientific research applications. It has potential as a candidate for the development of new drugs and has been shown to have several biological activities. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Applications De Recherche Scientifique
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. In addition, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-aminophenol;3-hydroxy-2H-1,3λ5-benzoxaphosphole 3-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3P.C6H7NO/c8-11(9)5-10-6-3-1-2-4-7(6)11;7-5-3-1-2-4-6(5)8/h1-4H,5H2,(H,8,9);1-4,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPAPCNTBWLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2P1(=O)O.C1=CC=C(C(=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile](/img/structure/B3832872.png)
![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3832879.png)
![4-(2-phenyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B3832902.png)

![7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carbothioamide](/img/structure/B3832909.png)
amino]ethoxy}-2-propanol](/img/structure/B3832915.png)

![N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B3832935.png)
![N,N'-[methylenebis(6-methoxy-3,1-phenylene)]dimethanesulfonamide](/img/structure/B3832943.png)

![4-biphenylyl[1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetyl)-3-piperidinyl]methanone](/img/structure/B3832958.png)

